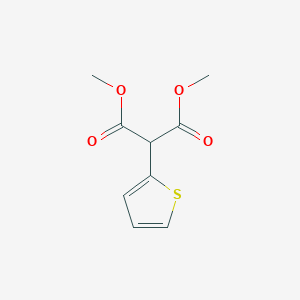

Dimethyl (thiophen-2-yl)propanedioate

Description

Contextualization within Malonate Ester Chemistry and Thiophene (B33073) Heterocycles

The structure of dimethyl (thiophen-2-yl)propanedioate represents a direct covalent linkage between a thiophene ring at its 2-position and the central carbon of a dimethyl malonate unit. This places the compound at the intersection of two rich fields of study. Malonate ester chemistry is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for the reactivity of the α-carbon situated between the two ester groups. wikipedia.org Thiophene chemistry involves the study of a five-membered aromatic heterocycle containing a sulfur atom, a structure that is a key building block in pharmaceuticals, agrochemicals, and materials science. taylorandfrancis.com

The synthesis of arylmalonic acid esters, including heteroaryl variants like this compound, is of significant interest for creating intermediates used in the synthesis of important medicinal agents. clockss.org The direct malonylation of electron-rich heterocyclic systems such as thiophene can be achieved through reaction with oxidatively generated electrophilic malonyl radicals, providing a direct route to this class of compounds. clockss.org

Significance of the Malonate Scaffold in Organic Synthesis

The malonate scaffold, particularly in the form of its diethyl or dimethyl esters, is a versatile tool in organic synthesis. wikipedia.org Its primary significance stems from the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. wikipedia.orgmasterorganicchemistry.com The methylene (B1212753) (-CH₂-) group flanked by two carbonyl groups exhibits enhanced acidity (pKa ≈ 13 for diethyl malonate), allowing for easy deprotonation by a moderately strong base to form a stable enolate. This nucleophilic enolate can then be alkylated by reacting with alkyl halides in an SN2 reaction. masterorganicchemistry.com Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a carboxylic acid with an extended carbon chain. youtube.com

This reactivity makes the malonate ester an effective equivalent of the ⁻CH₂COOH synthon. wikipedia.org Beyond this cornerstone reaction, the malonate scaffold is a building block for a wide array of valuable compounds. It is used in the chemical synthesis of flavors, fragrances, and various pharmaceuticals. researchgate.net For instance, malonic esters are precursors in the production of barbiturates, vitamins B1 and B6, and nonsteroidal anti-inflammatory agents. clockss.orgwikipedia.org The 1,3-dicarbonyl functionality also makes it a key participant in Michael additions and cyclocondensation reactions to form diverse heterocyclic systems. scispace.commdpi.com

| Application Area | Description | Example Products | References |

|---|---|---|---|

| Malonic Ester Synthesis | Alkylation followed by hydrolysis and decarboxylation to produce substituted acetic acids. | Various substituted carboxylic acids | wikipedia.orgmasterorganicchemistry.comyoutube.com |

| Pharmaceutical Synthesis | Serves as a key intermediate for building the carbon skeleton of medicinal agents. | Barbiturates, Vigabatrin, Phenylbutazone, Vitamins B1 and B6 | wikipedia.orgwikipedia.org |

| Heterocycle Formation | Used in cyclocondensation reactions with reagents like urea (B33335) or 2-aminopyridine. | Barbituric acids, Pyrido[1,2-a]pyrimidines | mdpi.com |

| Michael Additions | Acts as a soft nucleophile (Michael donor) in conjugate additions to α,β-unsaturated compounds. | 1,5-dicarbonyl compounds | scispace.com |

Role of Thiophene Moieties in Chemical Research

The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Its structural and electronic properties allow it to serve as a bioisostere for the benzene (B151609) ring, with the sulfur atom's lone pairs contributing to its aromaticity and ability to engage in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov The thiophene moiety has been incorporated into a vast number of compounds demonstrating a wide spectrum of pharmacological activities. nih.gov

Thiophene derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antipsychotic properties, among others. taylorandfrancis.comencyclopedia.pubresearchgate.net Marketed drugs containing the thiophene nucleus include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory tiaprofenic acid. nih.govencyclopedia.pub Beyond medicine, thiophene derivatives are central to materials science. Their electron-rich nature makes them excellent building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). taylorandfrancis.comnih.gov

| Field | Role | Specific Examples | References |

|---|---|---|---|

| Medicinal Chemistry | Privileged pharmacophore and benzene bioisostere in drug design. | Anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant agents | taylorandfrancis.comnih.govnih.gov |

| Pharmaceuticals | Core scaffold in numerous FDA-approved drugs. | Clopidogrel (antiplatelet), Olanzapine (antipsychotic), Raltitrexed (anticancer) | nih.govencyclopedia.pub |

| Materials Science | Building block for π-conjugated polymers and organic electronics. | Organic semiconductors, OLEDs, OFETs | taylorandfrancis.comnih.gov |

| Agrochemicals | Component of herbicides and pesticides. | Pesticide and herbicide formulations | researchgate.net |

| Dye Chemistry | Used in the synthesis of various dyes. | Inks for computer printers | taylorandfrancis.comresearchgate.net |

Research Landscape of this compound and Related Structures

The research landscape for this compound is primarily understood through the synthesis and reactions of its constituent parts and closely related analogues. A key synthetic approach involves the direct functionalization of the thiophene ring. One reported method describes the facile malonylation of thiophenes in the 2-position by reacting them with dialkyl malonate radicals generated from a cerium(IV) reagent. clockss.org This "umpolung" or reversal of polarity of the typical malonate anion reactivity provides a direct route to the target structure. clockss.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

66946-94-9 |

|---|---|

Molecular Formula |

C9H10O4S |

Molecular Weight |

214.24 g/mol |

IUPAC Name |

dimethyl 2-thiophen-2-ylpropanedioate |

InChI |

InChI=1S/C9H10O4S/c1-12-8(10)7(9(11)13-2)6-4-3-5-14-6/h3-5,7H,1-2H3 |

InChI Key |

NVUHMFJIKRTKRD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CS1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Thiophen 2 Yl Propanedioate

Direct Synthetic Routes

Direct synthetic routes to dimethyl (thiophen-2-yl)propanedioate involve the formation of the final product in a single or a few straightforward steps from readily available starting materials. These methods primarily include the esterification of the corresponding dicarboxylic acid and coupling reactions to form the thiophene-carbon bond.

Esterification Approaches for Propanedioic Acid Derivatives

The most conventional and direct method for the synthesis of this compound is the Fischer-Speier esterification of (thiophen-2-yl)propanedioic acid. This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the formation of the diester by using a large excess of methanol and/or by the removal of water as it is formed.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding methyl ester. This process occurs at both carboxylic acid functionalities to afford the desired this compound.

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | Methanol | Reflux | 4-8 | >90 |

| p-TsOH | Methanol | Reflux | 6-12 | 85-95 |

| HCl (gas) | Methanol | Room Temp to Reflux | 12-24 | 80-90 |

Table 1: Typical Conditions for Fischer-Speier Esterification of (Thiophen-2-yl)propanedioic Acid

Coupling Reactions Involving Thiophene (B33073) Derivatives

Modern cross-coupling reactions provide a powerful and versatile strategy for the direct formation of the carbon-carbon bond between the thiophene ring and the propanedioate moiety. These reactions typically involve the use of a transition metal catalyst, most commonly palladium or copper.

Palladium-Catalyzed Coupling Reactions:

Suzuki Coupling: This reaction involves the cross-coupling of a thiophene-2-boronic acid or its ester with a dimethyl halomalonate (e.g., dimethyl bromomalonate) in the presence of a palladium catalyst and a base. ntnu.noresearchgate.net The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions.

Stille Coupling: In a Stille coupling, a 2-(tributylstannyl)thiophene (B31521) is reacted with a dimethyl halomalonate catalyzed by a palladium complex. researchgate.netharvard.edulookchem.com A significant drawback of this method is the toxicity of the organotin reagents and byproducts.

Heck Coupling: The Heck reaction can, in principle, be adapted to couple 2-halothiophenes with dimethyl malonate, although this is a less common approach for this specific transformation. organic-chemistry.orgliverpool.ac.uklibretexts.orgwikipedia.orgmasterorganicchemistry.com

Sonogashira Coupling: While typically used to form carbon-carbon triple bonds, modifications of the Sonogashira coupling can be employed for the synthesis of arylmalonates. nih.govdntb.gov.uawikipedia.orgresearchgate.netresearchgate.net

Copper-Catalyzed Coupling Reactions:

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, can also be employed. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be more cost-effective.

| Coupling Reaction | Thiophene Substrate | Malonate Substrate | Catalyst System | Base | Solvent |

| Suzuki | 2-Thienylboronic acid | Dimethyl bromomalonate | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water |

| Stille | 2-(Tributylstannyl)thiophene | Dimethyl bromomalonate | PdCl₂(PPh₃)₂ | - | Toluene |

| Copper-catalyzed | 2-Iodothiophene | Dimethyl malonate | CuI / L-proline | K₂CO₃ | DMSO |

Table 2: Representative Transition-Metal Catalyzed Coupling Reactions for this compound Synthesis

Indirect Synthetic Pathways

Indirect synthetic pathways involve the construction of the target molecule through a multi-step sequence, often starting from simpler, more readily available precursors. These methods can offer greater flexibility in terms of introducing other functional groups and can be advantageous when the direct precursors are not easily accessible.

Alkylation and Arylation Strategies on Malonate Precursors

A widely used indirect method is the alkylation of dimethyl malonate with a suitable thiophene-containing electrophile. The most common precursor for this approach is 2-(chloromethyl)thiophene (B1266113). The synthesis of 2-(chloromethyl)thiophene itself is typically achieved from thiophene via chloromethylation.

In the subsequent step, the alpha-carbon of dimethyl malonate is deprotonated by a base, such as sodium ethoxide or potassium carbonate, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with 2-(chloromethyl)thiophene, displacing the chloride and forming the desired carbon-carbon bond.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| NaOEt | Ethanol (B145695) | Reflux | 3-6 | 75-85 |

| K₂CO₃ | Acetone | Reflux | 8-16 | 70-80 |

| NaH | THF | 0 to Room Temp | 2-4 | 80-90 |

Table 3: Conditions for the Alkylation of Dimethyl Malonate with 2-(Chloromethyl)thiophene

Transformation of Pre-functionalized Thiophene-Malonate Intermediates

Another indirect strategy involves the initial formation of a thiophene-containing intermediate that is already appended to a malonate-like moiety, followed by a transformation to yield the final product. A prime example of this is the Knoevenagel condensation. wikipedia.orgorganicreactions.orgnih.govamazonaws.comthermofisher.com

In this approach, thiophene-2-carboxaldehyde is condensed with malonic acid or its esters in the presence of a basic catalyst, such as piperidine (B6355638) or pyridine. wikipedia.org This reaction initially forms a (thiophen-2-ylmethylene)malonic acid or its corresponding ester. Subsequent reduction of the carbon-carbon double bond of this intermediate yields (thiophen-2-yl)malonic acid or its ester. If the condensation is performed with malonic acid, a final esterification step is required to obtain this compound.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant drive towards the development of more environmentally friendly synthetic methods, in line with the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.netresearchgate.net The alkylation of dimethyl malonate with 2-(chloromethyl)thiophene can be performed under microwave-assisted conditions, often leading to significantly reduced reaction times and improved yields compared to conventional heating. researchgate.netmdpi.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. researchgate.netmdpi.com The formation of this compound through alkylation or condensation reactions can be promoted by ultrasonic irradiation, which improves mass transfer and activates the reacting species.

Use of Greener Solvents and Catalysts:

The replacement of volatile and toxic organic solvents with greener alternatives is a key aspect of green chemistry. Ionic liquids and deep eutectic solvents are being explored as reaction media for the synthesis of thiophene derivatives. internationaljournalcorner.commdpi.cominternationaljournalcorner.comresearchgate.netrsc.org Furthermore, the use of solid acid catalysts for esterification or phase-transfer catalysts for alkylation can simplify product purification and catalyst recycling, thereby reducing waste. amazonaws.com

| Green Approach | Reaction Type | Conditions | Advantages |

| Microwave Irradiation | Alkylation | K₂CO₃, solvent-free or minimal solvent | Reduced reaction time, increased yield |

| Ultrasound Irradiation | Knoevenagel Condensation | Basic catalyst, aqueous media | Enhanced reaction rate, milder conditions |

| Ionic Liquids | Coupling Reactions | [bmim][BF₄], Pd catalyst | Recyclable solvent, improved catalyst stability |

| Phase-Transfer Catalysis | Alkylation | Quaternary ammonium (B1175870) salt, biphasic system | Avoidance of anhydrous conditions, easier work-up |

Table 4: Green Chemistry Approaches for the Synthesis of this compound

Solvent-Free Reactions

Solvent-free synthesis is a green chemistry approach that aims to reduce environmental pollution and simplify experimental procedures. One notable method in this category is the microwave-promoted Michael addition. While a direct solvent-free synthesis for this compound is not extensively documented, the principles can be applied from the synthesis of structurally related thiophene compounds. For instance, the synthesis of various 2-benzothiophenealkylpiperazine derivatives has been successfully achieved through solvent-free, microwave-promoted Michael addition of benzo[b]thiophene piperazine (B1678402) derivatives to substituted benzo[b]thiophen-2-yl propenones. clockss.org This approach highlights the potential for similar solvent-free methodologies to be adapted for the synthesis of this compound, likely involving the reaction of a thiophene derivative with dimethyl malonate under microwave irradiation.

Table 1: Illustrative Conditions for Solvent-Free Synthesis of Thiophene Derivatives

| Parameter | Condition |

| Reactants | Thiophene Precursor, Michael Acceptor |

| Energy Source | Microwave Irradiation |

| Reaction Time | Minutes |

| Work-up | Simple filtration or crystallization |

This table represents typical conditions for solvent-free synthesis of thiophene derivatives and is illustrative for the potential synthesis of this compound.

Catalyst-Mediated Processes (e.g., Palladium-catalyzed coupling reactions)

Catalyst-mediated processes, particularly those involving palladium, are powerful tools for the formation of carbon-carbon bonds. The synthesis of this compound can be envisioned through the palladium-catalyzed arylation of dimethyl malonate. This type of reaction involves the coupling of an aryl halide or triflate with a malonic ester.

Palladium-catalyzed reactions of aryl bromides and chlorides with stabilized carbanions, such as the enolates of dialkyl malonates, have been shown to be highly effective. berkeley.edu For the synthesis of this compound, a suitable starting material would be a 2-halothiophene (e.g., 2-bromothiophene (B119243) or 2-chlorothiophene) which would be reacted with dimethyl malonate in the presence of a palladium catalyst and a suitable base.

The choice of ligand for the palladium catalyst is crucial for the success of these reactions. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos), have been found to be effective in promoting the coupling of both electron-rich and electron-poor aryl halides with malonates. berkeley.edunih.gov The Suzuki-Miyaura cross-coupling reaction, a type of palladium-catalyzed reaction, has been successfully employed for the synthesis of various cyclopropylthiophene derivatives with high yields. nih.gov This demonstrates the versatility of palladium catalysis in functionalizing the thiophene ring.

Another relevant palladium-catalyzed method is the Stille coupling reaction, which has been used to synthesize α- and β-ferrocenyl thiophene derivatives by reacting tributylstannylferrocene with bromosubstituted thiophene compounds. researchgate.net This further underscores the broad applicability of palladium catalysis in thiophene chemistry.

Table 2: Typical Conditions for Palladium-Catalyzed Synthesis of Aryl Malonates

| Component | Example | Purpose |

| Aryl Halide | 2-Bromothiophene | Thiophene source |

| Malonate | Dimethyl malonate | Propanedioate source |

| Palladium Catalyst | Palladium(II) acetate, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Ligand | SPhos, P(t-Bu)₃ | Stabilizes and activates the catalyst |

| Base | Sodium tert-butoxide, Potassium carbonate | Deprotonates the malonate |

| Solvent | Toluene, THF | Reaction medium |

This table outlines typical components and their roles in the palladium-catalyzed synthesis of aryl malonates, which is applicable to the synthesis of this compound.

The research into catalyst-mediated processes provides a robust framework for the efficient and selective synthesis of this compound, offering advantages in terms of yield and substrate scope.

Reactivity and Mechanistic Studies of Dimethyl Thiophen 2 Yl Propanedioate

Reactivity of the Malonate Diester Moiety

The propanedioate, or malonate, portion of the molecule is central to its utility in carbon-carbon bond formation and subsequent functional group transformations. The reactivity is primarily dictated by the methylene (B1212753) group positioned between the two ester carbonyls.

The protons on the carbon atom alpha to both carbonyl groups of the dimethyl malonate moiety exhibit significant acidity. This allows for easy deprotonation by a base to form a stabilized carbanion, or enolate. This nucleophilic enolate is a key intermediate in several important condensation reactions.

One of the most common reactions is the Knoevenagel condensation, where the malonate derivative reacts with an aldehyde or ketone. For instance, the related compound, diethyl malonate, can react with thiophene-2-carbaldehyde (B41791) to form diethyl 2-(thiophen-2-ylmethylidene)propanedioate. nih.gov This type of reaction involves the nucleophilic addition of the malonate carbanion to the carbonyl carbon of the aldehyde, followed by dehydration to yield an α,β-unsaturated compound.

Malonate esters also participate in Claisen ester condensations. While self-condensation is avoided due to the structure of malonates, they can react with other esters. wikipedia.org Furthermore, the nucleophilic character of the malonate enables its use in Michael additions and alkylation reactions, providing pathways to a wide array of more complex molecular architectures.

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Diethyl Malonate + Thiophene-2-carbaldehyde | Diethyl 2-(thiophen-2-ylmethylidene)propanedioate | nih.gov |

| Claisen Condensation | Dimethyl 2,3-thiophenedicarboxylate + Methyl Acetate | β-keto ester | chempap.org |

| Three-component Condensation | 2-Aminothiophenols + α,β-Unsaturated Aldehydes + Thiophenols | 2-Thioalkyl Benzothiazoles | mdpi.com |

Like other esters, the dimethyl ester groups of dimethyl (thiophen-2-yl)propanedioate can undergo transesterification and hydrolysis. Transesterification involves the reaction of the diester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the methyl groups for the alkyl group of the reacting alcohol. For example, reaction with ethanol (B145695) would yield diethyl (thiophen-2-yl)propanedioate.

Hydrolysis, the cleavage of the ester bonds by water, can be catalyzed by either acid or base. This process converts the diester into the corresponding dicarboxylic acid, 2-(thiophen-2-yl)malonic acid. However, the hydrolysis of substituted malonate esters can sometimes be challenging. Studies on the hydrolysis of the similar diethyl 2-(perfluorophenyl)malonate have shown that the compound is relatively stable under mild acidic or basic conditions. beilstein-journals.orgbeilstein-journals.org Vigorous conditions are often required, which may lead to subsequent reactions. beilstein-journals.orgbeilstein-journals.org A detailed study on a complex malonate ester derivative revealed a hydrolytic pathway involving the initial hydrolysis of one ester group, followed by a decarboxylative fragmentation. nih.gov

The product of the complete hydrolysis of this compound is 2-(thiophen-2-yl)malonic acid. Malonic acid and its substituted derivatives are well-known to undergo facile decarboxylation upon heating. This reaction involves the loss of one molecule of carbon dioxide from the dicarboxylic acid to yield a substituted acetic acid.

Therefore, heating 2-(thiophen-2-yl)malonic acid would result in the formation of 2-(thiophen-2-yl)acetic acid. In practice, vigorous hydrolysis of malonate esters can often lead directly to the decarboxylated product. beilstein-journals.orgbeilstein-journals.org For example, the hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of hydrobromic acid and acetic acid yielded 2-(perfluorophenyl)acetic acid directly, as the intermediate malonic acid decarboxylated under the harsh reaction conditions. beilstein-journals.orgbeilstein-journals.org

Reactivity of the Thiophene Ring System

The thiophene ring is an aromatic heterocycle that shares many characteristics with benzene (B151609). wikipedia.org Its reactivity is a cornerstone of its role in pharmaceuticals and materials science.

The thiophene ring is considered electron-rich and is highly susceptible to electrophilic aromatic substitution, reacting more readily than benzene. wikipedia.orgchemenu.com Substitution occurs preferentially at the carbon atoms adjacent to the sulfur, known as the 2- and 5-positions. chemenu.com In this compound, the 2-position is already substituted by the malonate group. Therefore, electrophilic attack is strongly directed to the 5-position.

While the malonate group is generally considered to be electron-withdrawing, which deactivates the ring towards electrophilic attack, the inherent high reactivity of the thiophene nucleus still allows for substitution reactions to occur. Common electrophilic substitution reactions include:

Halogenation: Bromination of thiophene occurs much faster than that of benzene and can lead to 2,5-dihalothiophenes. wikipedia.org

Acylation: Friedel-Crafts acylation, for instance with acetyl chloride, readily yields 2-acetylthiophene. wikipedia.org

Nitration and Sulfonation: These reactions introduce nitro and sulfonic acid groups onto the ring, respectively.

Chloromethylation: This reaction introduces a chloromethyl group, which can be a precursor to other functional groups. wikipedia.org

| Reaction | Electrophile/Reagent | Typical Product (on unsubstituted thiophene) | Reference |

|---|---|---|---|

| Bromination | Br₂ | 2-Bromothiophene (B119243), 2,5-Dibromothiophene | wikipedia.org |

| Acetylation | Acetyl chloride / AlCl₃ | 2-Acetylthiophene | wikipedia.org |

| Chloromethylation | HCHO, HCl | 2-(Chloromethyl)thiophene (B1266113) | wikipedia.org |

| Malonylation | Dimethyl malonate / Ce(IV) sulphate | This compound | clockss.org |

The sulfur atom in the thiophene ring can be oxidized to form thiophene-1-oxides (sulfoxides) or thiophene-1,1-dioxides (sulfones). researchgate.net These reactions are typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other strong oxidizing agents like dimethyldioxirane (B1199080) (DMD). researchgate.net Thiophene 1,1-dioxides are particularly interesting as they can act as dienes in Diels-Alder reactions. researchgate.net The thiophene ring itself shows a degree of stability towards some oxidants. chemenu.com

Reduction of the thiophene ring can lead to different products depending on the reagents and conditions. Catalytic hydrogenation using catalysts like palladium on carbon can reduce the double bonds to yield the saturated tetrahydrothiophene (B86538) ring system. However, a common reaction of thiophene derivatives is reductive desulfurization using Raney nickel. This process not only reduces the aromatic ring but also cleaves the carbon-sulfur bonds, effectively removing the sulfur atom and resulting in a saturated aliphatic chain.

Stereochemical Aspects and Asymmetric Transformations

Enantioselective Synthesis Utilizing Chiral Catalysts

There is no specific information available in the scientific literature regarding the enantioselective synthesis of this compound using chiral catalysts. Research in the broader field of asymmetric catalysis has demonstrated the successful enantioselective alkylation and other transformations of various malonic ester derivatives using chiral phase-transfer catalysts, organocatalysts, and metal complexes. Similarly, methods for the asymmetric functionalization of thiophene rings have been explored. However, the application of these methodologies to this compound, and the resulting stereochemical outcomes, have not been documented.

Without experimental data, a discussion of applicable chiral catalysts, reaction conditions, and the potential enantiomeric excesses for the synthesis of chiral derivatives of this compound would be entirely theoretical.

Diastereoselective Reactions

Similarly, there is a lack of published research on the diastereoselective reactions involving this compound. Diastereoselective reactions, such as Michael additions, aldol (B89426) condensations, or alkylations on a chiral derivative of the title compound, are plausible synthetic transformations. The stereochemical course of such reactions would be influenced by the nature of the reactants, the catalyst employed, and the reaction conditions. However, without any reported examples, a detailed analysis of the factors governing diastereoselectivity and the characterization of potential diastereomeric products for this specific compound is not possible.

A comprehensive understanding of the stereochemical behavior of this compound awaits future investigation by the scientific community.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and versatile analytical techniques for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Dimethyl (thiophen-2-yl)propanedioate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for a complete assignment of its proton and carbon frameworks.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their scalar coupling interactions with neighboring protons. Analysis of the chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) allows for the precise assignment of each proton in the molecule.

Detailed research findings from ¹H NMR analysis would be presented here, including a discussion of the characteristic signals for the thiophene (B33073) ring protons, the methine proton of the propanedioate backbone, and the methyl protons of the ester groups. The integration of these signals would also be analyzed to confirm the proton count in each environment.

Interactive ¹H NMR Data Table for this compound (Note: As specific experimental data for this exact compound is not publicly available in the searched databases, representative data for a closely related analogue, diethyl 2-(thiophen-2-ylmethylene)malonate, is presented for illustrative purposes. The actual data for the title compound may vary.)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

| 7.84 | s | - | 1H | =CH |

| 7.52 | d | 5.0 | 1H | Thiophene-H5 |

| 7.37 | d | 3.8 | 1H | Thiophene-H3 |

| 7.07 | dd | 3.8, 5.0 | 1H | Thiophene-H4 |

| 4.35 | q | 7.1 | 4H | OCH₂CH₃ |

| 1.35 | t | 7.1 | 6H | OCH₂CH₃ |

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment. Proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum to a series of singlets, one for each carbon environment.

A detailed analysis of the ¹³C NMR spectrum would be discussed in this section. This would involve the assignment of the carbonyl carbons of the ester groups, the carbons of the thiophene ring, the methine carbon, and the methyl carbons. The chemical shifts would be correlated with the expected electronic effects of the substituents.

Interactive ¹³C NMR Data Table for this compound (Note: As specific experimental data for this exact compound is not publicly available in the searched databases, representative data for a closely related analogue, diethyl 2-(thiophen-2-ylmethylene)malonate, is presented for illustrative purposes. The actual data for the title compound may vary.)

| Chemical Shift (ppm) | Assignment |

| 167.5 | C=O |

| 166.8 | C=O |

| 139.1 | Thiophene-C2 |

| 134.5 | Thiophene-C5 |

| 132.3 | Thiophene-C3 |

| 128.4 | Thiophene-C4 |

| 127.9 | =C |

| 62.0 | OCH₂CH₃ |

| 61.7 | OCH₂CH₃ |

| 13.9 | OCH₂CH₃ |

| 13.7 | OCH₂CH₃ |

To further confirm the structural assignments made from one-dimensional NMR data, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds, an IR spectrum provides a molecular fingerprint.

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the ester groups. Additionally, C-H stretching and bending vibrations for the aromatic (thiophene) and aliphatic portions of the molecule, as well as C-O stretching bands, would be observed.

A detailed interpretation of the IR spectrum would be provided here, with specific vibrational frequencies assigned to their corresponding functional groups. This would include the characteristic wavenumber ranges for the ester carbonyl, thiophene C-H, and aliphatic C-H bonds.

Interactive IR Spectroscopy Data Table for this compound (Note: As specific experimental data for this exact compound is not publicly available in the searched databases, representative data ranges for the expected functional groups are provided for illustrative purposes.)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1735 | C=O stretch | Ester |

| ~3100 | C-H stretch | Aromatic (Thiophene) |

| ~2950 | C-H stretch | Aliphatic (Methyl) |

| ~1200 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.

In this section, the expected mass spectrum of this compound would be discussed. This would include the identification of the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Furthermore, characteristic fragmentation pathways, such as the loss of methoxy (B1213986) or methoxycarbonyl radicals, would be proposed to explain the major fragment ions observed in the spectrum. High-resolution mass spectrometry (HRMS) data, if available, would be used to confirm the elemental composition of the molecular ion and its fragments.

Fragmentation Patterns and Molecular Weight Determination

The molecular weight of this compound is 214.25 g/mol . In mass spectrometry, particularly under electron ionization (EI), the molecule is expected to ionize to form a molecular ion ([M]•+), which then undergoes fragmentation. The fragmentation pattern provides valuable information for structural elucidation. chemguide.co.uktutorchase.com

While a specific experimental mass spectrum for this compound is not detailed in the available literature, predictable fragmentation pathways can be inferred based on the behavior of related esters and thiophene-containing compounds. mdpi.comnist.gov The molecular ion peak is expected at an m/z of 214.

Key fragmentation patterns for esters often involve the loss of the alkoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). scienceready.com.audocbrown.info The thiophene ring itself can undergo characteristic fragmentation. The stability of the resulting fragment ions, such as resonance-stabilized structures, often dictates the most abundant peaks in the spectrum. tutorchase.com

A primary fragmentation pathway for malonate derivatives involves the cleavage of the bond beta to the carbonyl groups, which can lead to the loss of the entire malonate moiety or parts of it. mdpi.com For this specific compound, significant fragments would likely arise from the following cleavage events:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 183.

Loss of a carbomethoxy radical (•COOCH₃): This cleavage would produce a fragment ion at m/z 155.

Formation of the thiophen-2-yl cation: Cleavage of the bond between the thiophene ring and the propanedioate group could lead to a fragment corresponding to the thiophene moiety.

The following table outlines the expected principal fragments and their corresponding mass-to-charge ratios.

| Fragment Ion | Formula | m/z (Mass/Charge Ratio) | Notes |

| Molecular Ion | [C₉H₁₀O₄S]•+ | 214 | Represents the intact ionized molecule. |

| Loss of Methoxy Radical | [C₈H₇O₃S]+ | 183 | Common fragmentation pathway for methyl esters. |

| Loss of Carbomethoxy Radical | [C₇H₇O₂S]+ | 155 | Involves cleavage of a C-C bond adjacent to the thiophene ring. |

| Loss of Methanol (B129727) | [C₈H₆O₃S]•+ | 182 | May occur via rearrangement. |

| Thiophen-2-ylmethylidene cation | [C₅H₅S]+ | 97 | Represents a stable fragment containing the thiophene ring. |

X-ray Crystallography

While the specific single-crystal X-ray structure of this compound is not available in the reviewed literature, analysis of closely related thiophene-substituted molecules provides a strong basis for predicting its solid-state conformation and crystal packing. nih.govnih.govresearchgate.net

Molecular Structure and Conformation in Solid State

In the solid state, the thiophene ring is expected to be essentially planar. mdpi.com The conformation of the molecule will be determined by the rotation around the single bonds connecting the thiophene ring to the propanedioate carbon and the orientation of the two methoxycarbonyl groups. Conformational analyses of similar furan (B31954) and thiophene carbonyl derivatives suggest a preference for conformations where the carbonyl group is either syn or anti with respect to the sulfur atom of the thiophene ring. nih.govdocumentsdelivered.com The two ester groups are likely to adopt an extended conformation to minimize steric hindrance. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, C-H⋯π, π⋯π Stacking)

The crystal packing of this compound is anticipated to be governed by a network of weak intermolecular interactions, as there are no strong hydrogen bond donors present. rsc.orgnih.gov

C-H⋯O Hydrogen Bonds: Weak hydrogen bonds are expected to form between the hydrogen atoms of the thiophene ring or the methyl groups and the oxygen atoms of the carbonyl groups of neighboring molecules. This type of interaction is common in the crystal structures of esters.

π⋯π Stacking: The electron-rich thiophene rings may engage in π⋯π stacking interactions, where parallel rings of adjacent molecules are offset from one another. The strength and geometry of these interactions are influenced by the substituents on the rings. nih.gov

These varied interactions work in concert to build a stable three-dimensional supramolecular architecture. researchgate.net

Dihedral Angles and Conformational Landscape

In similar crystal structures, such as that of ethyl 6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the dihedral angle between the thiophene ring and an adjacent ring system is nearly perpendicular, at 89.78 (11)°. nih.gov For Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate, the dihedral angle between the thiophene and benzene (B151609) rings is 75.2 (1)°. nih.gov These examples suggest that steric and electronic factors will likely lead to a non-coplanar arrangement between the thiophene ring and the planes of the ester groups in this compound. The specific values would depend on the energetic balance between conjugation effects, which favor planarity, and steric hindrance, which favors a twisted conformation. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For "Dimethyl (thiophen-2-yl)propanedioate," these calculations can provide detailed insights into its orbital energies, electron distribution, and reactive sites.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For thiophene (B33073) and its derivatives, DFT calculations have been successfully employed to determine optimized geometries, electronic properties, and vibrational frequencies. jchps.com Studies on various thiophene derivatives show that the calculated geometric parameters, such as bond lengths and angles, are generally in good agreement with experimental data. jchps.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides insight into the molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. mdpi.com

In thiophene derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-orbital. The nature and energy of these orbitals can be influenced by the substituents attached to the ring. For "this compound," the propanedioate group, being an electron-withdrawing group, is expected to influence the energies of the frontier orbitals.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Thiophene | -6.561 | -0.360 | 6.201 | jchps.com |

| Thiophene Sulfonamide Derivative 1 | - | - | ~4.65 | mdpi.com |

| Thiophene Sulfonamide Derivative 2 | - | - | ~3.44 | mdpi.com |

| researchgate.netresearchgate.net-Phenyl C61-butyric acid 3-ethylthiophene (B160659) ester | -5.87 | -3.91 | 1.96 | core.ac.uk |

Data for analogous compounds are provided to illustrate the typical range of values for thiophene derivatives.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored in shades of red and yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and represent likely sites for nucleophilic attack. mdpi.comresearchgate.net

For "this compound," the MEP map would be expected to show a region of negative electrostatic potential around the oxygen atoms of the carbonyl groups in the dimethyl propanedioate moiety, as well as around the sulfur atom of the thiophene ring, though to a lesser extent. jchps.commdpi.com These regions would be the most likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the methyl groups and the thiophene ring would exhibit positive electrostatic potential, making them potential sites for nucleophilic interactions. The MEP map provides a comprehensive picture of the charge distribution and is a powerful predictor of intermolecular interactions. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of a molecule with its environment, such as a solvent.

A conformational analysis of this molecule would involve systematically rotating these key dihedral angles and calculating the potential energy of each resulting conformation. This would allow for the identification of the low-energy conformers that are most likely to be populated at a given temperature. A study on dimethyl malonate, a related compound, revealed the existence of two stable conformers of nearly equal energy. researchgate.net It is likely that "this compound" also exhibits a complex conformational landscape with multiple stable or metastable conformers. The relative stability of these conformers will be determined by a balance of steric and electronic effects. MD simulations can be used to explore this conformational space and to determine the equilibrium populations of the different conformers.

The behavior of a molecule can be significantly influenced by its surrounding solvent. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules in the simulation, it is possible to investigate how the solvent affects the conformational preferences, stability, and dynamics of the solute molecule.

For "this compound," the polarity of the solvent would be expected to have a significant impact on its conformational equilibrium. In a polar solvent, conformations with a larger dipole moment would be stabilized, while in a nonpolar solvent, intramolecular interactions would play a more dominant role in determining the preferred conformation. MD simulations can be used to quantify these effects by calculating the free energy landscape of the molecule in different solvents. acs.orgresearchgate.net These simulations can also provide insights into the specific interactions between the solute and solvent molecules, such as the formation of hydrogen bonds or other non-covalent interactions. acs.orgnih.gov

Reactivity Descriptors and Mechanistic Insights

Computational chemistry provides powerful tools to predict the reactivity of molecules and understand potential reaction mechanisms without conducting physical experiments. These methods are crucial for designing new synthetic pathways and understanding molecular behavior at an electronic level.

Fukui functions and related chemical reactivity descriptors are derived from Density Functional Theory (DFT) to predict the most likely sites for electrophilic, nucleophilic, and radical attacks on a molecule. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes.

ƒ+(r): Predicts sites for nucleophilic attack (where an electron is added).

ƒ-(r): Predicts sites for electrophilic attack (where an electron is removed).

ƒ0(r): Predicts sites for radical attack.

While specific calculated values for this compound are not available in the cited literature, a hypothetical analysis would likely involve optimizing the molecule's geometry and calculating its electronic properties. The resulting data would be tabulated to rank the reactivity of each atomic site.

Hypothetical Reactivity Data for this compound This table is for illustrative purposes only, as specific literature data is unavailable.

| Atomic Site | Predicted ƒ+ Value | Predicted ƒ- Value | Predicted Susceptibility |

|---|---|---|---|

| C (carbonyl) | High | Low | Nucleophilic Attack |

| C (alpha to thiophene) | Moderate | Moderate | Electrophilic/Radical Attack |

| S (thiophene) | Low | High | Electrophilic Attack |

Transition state (TS) modeling is a computational technique used to map out the energy profile of a chemical reaction. By identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which determines the reaction rate.

For this compound, this modeling could be applied to understand its synthesis, such as the esterification of (thiophen-2-yl)propanedioic acid or its participation in subsequent reactions like alkylation or condensation. The simulation would involve proposing a reaction mechanism, modeling the structures of reactants, products, and intermediates, and then using algorithms to find the transition state connecting them. This provides invaluable insight into reaction feasibility and helps in optimizing reaction conditions.

Crystal Structure Prediction and Intermolecular Interactions

Understanding how molecules pack in a solid state is fundamental to materials science, polymorphism prediction, and drug design. Computational methods can predict crystal structures and analyze the forces governing their formation.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts and their relative strength.

This analysis is often accompanied by 2D "fingerprint plots," which summarize the intermolecular contacts in a graphical format. For similar thiophene-containing molecules, studies have shown that H···H, O···H/H···O, and C···H/H···C interactions are often the most significant contributors to crystal packing. nih.govnih.gov In some cases, interactions involving the sulfur atom (S···H/H···S) also play a notable role. nih.gov

Typical Contributions of Intermolecular Contacts in Thiophene Derivatives Based on data from similar compounds. nih.govnih.gov

| Interaction Type | Typical Percentage Contribution | Significance |

|---|---|---|

| H···H | 35 - 45% | Dominant van der Waals force |

| O···H / H···O | 25 - 35% | Indicates significant hydrogen bonding |

| C···H / H···C | 10 - 20% | Represents weaker C-H···π or other contacts |

| S···H / H···S | 5 - 10% | Specific to sulfur-containing heterocycles |

Energy framework analysis is a computational tool used to visualize the energetic architecture of a crystal. It calculates the interaction energies between a central molecule and its neighbors and represents these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction.

This method provides a clear picture of the supramolecular assembly, highlighting the dominant forces and patterns (e.g., layers, chains) that give the crystal its stability. uomphysics.net The frameworks are typically broken down into electrostatic, polarization, dispersion, and repulsion components to understand the nature of the packing forces. For this compound, this analysis would illustrate how dispersion forces (from the aromatic thiophene ring) and electrostatic interactions (from the polar ester groups) combine to direct the crystal packing. uomphysics.net

Synthetic Applications and Derivative Chemistry of Dimethyl Thiophen 2 Yl Propanedioate

Role as a Versatile Synthetic Intermediate

The chemical reactivity inherent in both the thiophene (B33073) ring and the malonate group makes dimethyl (thiophen-2-yl)propanedioate a valuable precursor in multistep organic synthesis. Its ability to undergo a variety of reactions at different sites on the molecule allows for the controlled and sequential introduction of functional groups, paving the way for the construction of intricate molecular frameworks.

Building Block for Heterocyclic Compound Synthesis

The structure of this compound is well-suited for the construction of various heterocyclic systems. The malonate portion can react with dinucleophilic reagents to form new rings, while the thiophene unit can be incorporated into larger fused ring systems.

Classic reactions of malonic esters, such as condensation with urea (B33335) or thiourea, can be applied to synthesize thienyl-substituted barbituric and thiobarbituric acids, respectively. These compounds are of interest due to the established pharmacological profiles of barbiturates. Furthermore, the active methylene (B1212753) group of the malonate can participate in cyclization reactions. For instance, it can be a key component in the Gewald reaction for synthesizing substituted aminothiophenes, which are themselves important heterocyclic building blocks. The compound can also serve as a precursor for thiazinanes and other sulfur-containing heterocycles through Michael addition and subsequent cyclization pathways. nih.gov

Precursor for Complex Organic Molecules

Beyond heterocycles, this compound is a key starting material for a range of complex acyclic and carbocyclic molecules. The classic malonic ester synthesis provides a powerful tool for carbon chain extension. masterorganicchemistry.com By alkylating the central carbon of the malonate and subsequently hydrolyzing the ester groups and decarboxylating, a wide array of 2-(thiophen-2-yl)alkanoic acids can be prepared. nih.govbeilstein-journals.org These carboxylic acids are valuable intermediates for pharmaceuticals and other fine chemicals.

Another critical application is in Michael addition reactions, where the enolate of the malonate acts as a soft nucleophile. srce.hrnih.gov Its addition to α,β-unsaturated compounds, such as thienyl-containing chalcones, creates 1,5-dicarbonyl compounds. scispace.com These adducts are pivotal intermediates that can be further cyclized to form cyclohexenone derivatives or other complex structures. researchgate.net

Derivatization Strategies

The chemical versatility of this compound is fully realized through various derivatization strategies that modify specific parts of the molecule. These modifications can be targeted at the aromatic thiophene ring, the reactive malonate linkage, or both, leading to a vast library of novel compounds.

Modifications at the Thiophene Moiety (e.g., Halogenation, Alkylation)

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. This reactivity allows for the introduction of a variety of functional groups, primarily at the 5-position, which is electronically activated by the sulfur atom and the side chain.

Halogenation: The thiophene ring can be selectively halogenated. For instance, uncatalyzed bromination of substituted thiophenes often occurs cleanly at the α-position. researchgate.net This introduces a synthetically useful handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille coupling) to form C-C bonds.

Acylation and Alkylation: Friedel-Crafts acylation, often using a Lewis acid catalyst like AlCl₃ or SnCl₄, can introduce acyl groups onto the thiophene ring, typically at the 5-position. nih.govasianpubs.org Subsequent reduction of the ketone can yield alkylthiophenes. However, standard Friedel-Crafts alkylation can be challenging due to the acid sensitivity of the thiophene ring, which can lead to polymerization. google.com Milder conditions or alternative catalysts are often employed to achieve controlled alkylation. A notable example involves the reaction of a related bromomethylthiophene derivative with anisole (B1667542) in the presence of ZnBr₂, resulting in benzylation at the 3-position of the thiophene ring. nih.gov

Table 1: Examples of Electrophilic Substitution on the Thiophene Ring

| Reaction Type | Reagent | Typical Position of Substitution | Product Type |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | 5-position | 5-Bromo-thienyl malonate |

| Acylation | Acyl chloride / AlCl₃ | 5-position | 5-Acyl-thienyl malonate |

Transformations at the Malonate Ester Linkage

The malonate portion of the molecule is a hub of reactivity, offering numerous pathways for structural modification. The acidic α-hydrogen, flanked by two carbonyl groups, is the key to its versatility.

Alkylation: The α-carbon can be easily deprotonated with a mild base, such as sodium ethoxide, to form a stable enolate. organic-chemistry.org This enolate is a potent nucleophile that readily reacts with alkyl halides in an SN2 reaction to introduce one or two alkyl substituents. masterorganicchemistry.comwikipedia.org This process, a cornerstone of the malonic ester synthesis, is highly efficient for creating new carbon-carbon bonds. wikipedia.org

Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones in the presence of a weak base catalyst (like piperidine) in what is known as the Knoevenagel condensation. diva-portal.orgorganicreactions.orgwikipedia.orgthermofisher.com This reaction typically forms an α,β-unsaturated product, such as diethyl 2-(thiophen-2-ylmethylidene)propanedioate, by eliminating a molecule of water. nih.govnih.gov

Michael Addition: As a Michael donor, the malonate enolate can add to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction, forming complex adducts that are precursors to other cyclic and acyclic systems. scispace.comrsc.org

Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Upon heating, this thienyl-substituted malonic acid readily undergoes decarboxylation (loss of CO₂) to yield a substituted 2-(thiophen-2-yl)acetic acid. nih.govbeilstein-journals.org

Table 2: Key Transformations at the Malonate Linkage

| Reaction Name | Reagents | Intermediate | Final Product Type |

|---|---|---|---|

| Alkylation | 1. NaOEt 2. R-X | Malonate enolate | α-Alkyl(or dialkyl)-thienyl malonate |

| Knoevenagel Condensation | Aldehyde/Ketone, Piperidine (B6355638) | - | α,β-Unsaturated thienyl malonate |

| Michael Addition | 1. NaOEt 2. α,β-Unsaturated carbonyl | Malonate enolate | 1,5-Dicarbonyl adduct |

| Hydrolysis & Decarboxylation | 1. H₃O⁺ / Δ or OH⁻ then H₃O⁺ 2. Heat | Thienyl malonic acid | Substituted thienyl acetic acid |

Synthesis of Polyfunctionalized Analogues

By strategically combining the reactions described above, a vast array of polyfunctionalized analogues of this compound can be synthesized. These molecules, bearing multiple reactive groups, are valuable for creating complex target structures in medicinal and materials chemistry.

For example, a synthetic sequence could begin with the alkylation of the malonate's central carbon. The resulting α-substituted thienyl malonate could then undergo electrophilic substitution, such as bromination or acylation, on the thiophene ring. This would yield a molecule functionalized at two distinct sites. A concrete example from the literature involves the synthesis of diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate, a molecule that has been modified at both the malonate linkage (via condensation) and the thiophene ring (via benzylation). nih.gov Such multi-step derivatizations underscore the compound's role as a versatile scaffold for building molecular complexity.

Applications in Medicinal Chemistry Precursors

The unique combination of a thiophene ring and a malonate functional group in this compound and its analogues renders it a significant starting material for the synthesis of complex molecules with potential therapeutic applications.

One of the most notable applications of (thiophen-2-yl)propanedioate derivatives is in the synthesis of the angiotensin II receptor antagonist, Eprosartan. quickcompany.in This antihypertensive drug is used to treat high blood pressure. google.com The synthesis of Eprosartan involves a crucial Knoevenagel condensation step. In this reaction, a (2-thienylmethyl)propanedioic acid monoester is condensed with an aldehyde intermediate, specifically 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoic acid. quickcompany.ingoogle.com

This reaction builds the core carbon skeleton of the final drug molecule. The thiophene group is a key structural feature of Eprosartan, and the propanedioate (malonate) derivative provides the necessary reactive methylene group for the carbon-carbon bond-forming condensation reaction. researchgate.net Various methods have been developed to optimize this synthesis, focusing on catalysts and solvent systems to improve yield and purity. google.comgoogle.com For instance, the reaction is often catalyzed by piperidine, sometimes with benzoic acid as a co-catalyst, in solvents like toluene (B28343) or cyclohexane. quickcompany.ingoogle.comresearchgate.net

| Component Type | Specific Compound/Reagent | Role in Synthesis | Reference |

|---|---|---|---|

| Thiophene Precursor | (2-Thienylmethyl)propanedioic acid, mono-ethyl ester | Provides the thiophene moiety and the active methylene group for condensation. | quickcompany.ingoogle.com |

| Aldehyde Intermediate | 4-[[2-Butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoic acid | Reacts with the malonate derivative to form the drug's core structure. | quickcompany.ingoogle.com |

| Catalyst | Piperidine | Facilitates the Knoevenagel condensation reaction. | quickcompany.ingoogle.comresearchgate.net |

| Solvent | Cyclohexane or Toluene | Serves as the reaction medium, with conditions often at reflux. | quickcompany.ingoogle.comgoogle.com |

The thiophene nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.netsci-hub.se Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. sci-hub.senih.govnih.gov The aromaticity and electronic properties of the thiophene ring allow it to engage in favorable interactions with biological targets. mdpi.com

This compound serves as an excellent starting point for creating libraries of novel compounds for drug discovery. The active methylene group of the malonate can be readily alkylated or acylated, allowing for the introduction of diverse substituents. Furthermore, the ester groups can be hydrolyzed, reduced, or converted into amides, leading to a vast array of derivatives. This synthetic versatility enables medicinal chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties. nih.gov The thiophene carboxamide scaffold, for example, has been investigated for its potential as an anticancer agent. nih.govmdpi.com

| Pharmacological Activity | Description | Reference |

|---|---|---|

| Anticancer / Antiproliferative | Thiophene derivatives have shown cytotoxic effects against various cancer cell lines, such as A375 (melanoma), HT-29 (colon), and MCF-7 (breast). | nih.govmdpi.com |

| Anti-inflammatory | Compounds containing the thiophene ring have been reported as anti-inflammatory agents. | researchgate.netsci-hub.se |

| Antimicrobial | The scaffold is a component of various synthetic derivatives screened for activity against bacterial and fungal strains. | researchgate.netsci-hub.se |

| Antiviral | Certain thiophene-containing molecules have demonstrated potential antiviral activity, for instance, against Hepatitis C Virus (HCV). | researchgate.net |

| Kinase Inhibition | Thiophene-based structures have been developed as inhibitors of protein kinases, which are key targets in cancer therapy. | mdpi.com |

Material Science Applications

The reactivity of the ester groups and the inherent properties of the thiophene ring position this compound as a candidate for applications in material science.

Thiophene and its derivatives are fundamental building blocks for conjugated polymers, which are valued for their electronic and optical properties. researchgate.net While direct polymerization of this compound is not common, its functional groups make it a suitable monomer for polycondensation reactions. The two dimethyl ester groups can react with diols or diamines to form polyesters or polyamides, respectively.

This process would incorporate the thiophene-propanedioate unit into the polymer backbone. Such a synthetic strategy is analogous to the synthesis of other polyesters, like poly(propylene fumarate), which is created from the reaction of diethyl fumarate (B1241708) and a diol. researchgate.net By incorporating the thiophene ring into the main chain of a polyester (B1180765), it is possible to modify the thermal, mechanical, and electronic properties of the resulting material.

The development of advanced materials often relies on monomers that can impart specific functionalities. Thiophene-containing polymers are of great interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.net The sulfur heteroatom and the aromatic π-electron system of the thiophene ring contribute to the polymer's ability to transport charge.

By using this compound as a monomer in polyester or polyamide synthesis, the resulting materials could gain properties derived from the thiophene unit. While these non-conjugated polymers would not have the high conductivity of fully conjugated polythiophenes, the presence of the thiophene ring could enhance properties such as thermal stability, refractive index, or affinity for specific surfaces. This makes the compound a potentially useful, albeit specialized, precursor for creating new polymers with tailored characteristics for advanced material applications.

Future Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of Dimethyl (thiophen-2-yl)propanedioate can be approached through several established methodologies in organic chemistry. Future research will likely focus on optimizing these routes for efficiency, scalability, and environmental sustainability.

One promising avenue involves the rhodium(II)-catalyzed reaction of thiophene (B33073) with dimethyl diazomalonate . This reaction is known to produce thiophenium ylides, which can subsequently rearrange to form the desired C-H insertion product, this compound. mdpi.comrsc.org The exploration of different rhodium catalysts and reaction conditions could lead to improved yields and selectivity.

Another key strategy is the palladium-catalyzed α-arylation of dimethyl malonate with a suitable 2-halothiophene. amanote.comresearchgate.net Research in this area could focus on the development of more active and stable palladium catalysts, as well as milder reaction conditions to enhance the functional group tolerance of the process.

The Michael addition of dimethyl malonate to an appropriately activated thiophene derivative represents a third potential synthetic route. ijprajournal.com Future work could investigate various base catalysts and reaction conditions to facilitate this conjugate addition, expanding the scope of accessible thiophene-based malonates.

A comparative summary of these potential synthetic pathways is presented in the table below.

| Synthetic Pathway | Key Reagents | Potential Advantages | Areas for Future Research |

| Rhodium(II)-Catalyzed C-H Insertion | Thiophene, Dimethyl diazomalonate, Rhodium(II) catalyst | Direct functionalization of the thiophene C-H bond | Catalyst optimization, control of regioselectivity |

| Palladium-Catalyzed α-Arylation | 2-Halothiophene, Dimethyl malonate, Palladium catalyst, Base | Well-established methodology, good functional group tolerance | Development of more efficient catalysts, milder reaction conditions |

| Michael Addition | Activated thiophene derivative, Dimethyl malonate, Base | Formation of a carbon-carbon bond under basic conditions | Exploration of different activating groups and base catalysts |

Development of Asymmetric Methodologies

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. As this compound possesses a stereocenter at the α-carbon of the malonate, the development of asymmetric synthetic methods is a critical area for future research.

One major focus will be on the enantioselective palladium-catalyzed α-arylation of dimethyl malonate . This can be achieved through the use of chiral ligands that can induce stereoselectivity in the carbon-carbon bond-forming step. nih.govnih.gov The design and synthesis of novel chiral phosphine (B1218219) ligands tailored for the arylation of malonates with heterocyclic partners like thiophene will be a key research direction.

Asymmetric phase-transfer catalysis offers another powerful tool for the enantioselective alkylation of malonates. frontiersin.orgnih.gov Future studies could explore the use of chiral quaternary ammonium (B1175870) salts to control the stereochemical outcome of the reaction between a thiophene electrophile and the malonate nucleophile.

The development of these asymmetric methodologies will be crucial for accessing individual enantiomers of this compound, enabling the investigation of their distinct biological activities and properties.

Advanced Computational Studies for Predictive Modeling

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules. For this compound, advanced computational studies can serve as a predictive tool to guide experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. nih.govnih.govmdpi.com This information can help in predicting its reactivity in various chemical transformations and its potential to interact with biological targets. DFT studies can also be used to elucidate the mechanisms of the synthetic reactions described above, aiding in the optimization of reaction conditions.

Molecular dynamics (MD) simulations can be utilized to study the conformational flexibility of this compound and its interactions with solvents and potential biological receptors. nih.govmdpi.com By simulating the dynamic behavior of the molecule, researchers can gain a deeper understanding of its physical properties and how it might bind to a protein's active site.

These computational approaches can accelerate the discovery process by allowing for the in silico screening of potential applications and the rational design of new derivatives with enhanced properties.

| Computational Method | Key Parameters Investigated | Potential Applications in Research |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO energies, electrostatic potential, reaction mechanisms | Predicting reactivity, understanding reaction pathways, guiding catalyst design |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, binding interactions with biological targets | Assessing molecular flexibility, predicting binding modes, guiding drug design |

Diversification of Chemical Applications beyond Current Scope

The unique combination of the thiophene ring and the malonate group in this compound opens up a wide range of possibilities for its application in various fields.

In medicinal chemistry , the thiophene nucleus is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.goveprajournals.com this compound can serve as a versatile building block for the synthesis of novel thiophene-containing compounds with potential therapeutic applications. The malonate moiety can be readily transformed into other functional groups, allowing for the generation of a diverse library of derivatives for biological screening.

In materials science , thiophene-based molecules are extensively used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The electronic properties of this compound, which can be tuned through chemical modification, make it a potential candidate for incorporation into novel organic materials with tailored optoelectronic properties.

Future research will undoubtedly uncover new and exciting applications for this versatile molecule, driven by its unique structural features and reactivity.

Q & A

Q. What role does this compound play in materials science, particularly in polymer engineering?

- Methodological Answer : As a monomer, its thiophene moiety enables π-conjugated polymers for organic electronics. Researchers use cyclic voltammetry to assess redox activity and GPC to determine molecular weight distributions. Optimize polymerization via controlled radical polymerization (RAFT) with AI-guided initiator selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.